(2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
(2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features both a chloro-nitrophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: (2-amino-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone.
Substitution: (2-substituted-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone derivatives.
Scientific Research Applications
(2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The indole moiety is known to bind with high affinity to various receptors, which can modulate biological activities.
Comparison with Similar Compounds
Similar Compounds
(2-chloro-4-nitrophenyl)(1H-indol-1-yl)methanone: Similar structure but lacks the dihydro component.
(2-chloro-4-nitrophenyl)(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)methanone: Contains a pyrrolo[3,2-b]pyridine moiety instead of indole.
(2-chloro-4-nitrophenyl)(2,3-dihydro-1H-quinolin-1-yl)methanone: Features a quinoline moiety.
Uniqueness
The uniqueness of (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone lies in its combination of a chloro-nitrophenyl group with an indole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-13-9-11(18(20)21)5-6-12(13)15(19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDWZLLMQDLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353884 |
Source
|
Record name | (2-Chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5347-49-9 |
Source
|
Record name | (2-Chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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